molecular formula C11H11N3O B2454402 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine CAS No. 1421262-07-8

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine

Cat. No.: B2454402
CAS No.: 1421262-07-8
M. Wt: 201.229
InChI Key: NPSBXSVBOSIBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the 1,2,4-oxadiazole ring. This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one

Uniqueness

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group and oxadiazole ring contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-cyclopropyl-3-(3-methylpyridin-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7-3-2-6-12-9(7)10-13-11(15-14-10)8-4-5-8/h2-3,6,8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSBXSVBOSIBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=NOC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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